molecular formula C25H29N7 B5961661 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5961661
M. Wt: 427.5 g/mol
InChI Key: OXVBKVDHWVDQBL-UHFFFAOYSA-N
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Description

7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound. It features a pyrazolo[1,5-a]pyrimidine core, which is known for its significant biological and chemical properties.

Preparation Methods

The synthesis of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves multiple steps. The primary synthetic route includes the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using automated synthesizers and high-throughput screening techniques .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically result in the formation of oxidized derivatives of the compound.

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used to reduce the compound, leading to the formation of reduced derivatives.

    Substitution: Halogenation and nitration reactions are common, using reagents like bromine (Br₂) and nitric acid (HNO₃). .

Scientific Research Applications

7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, making the compound effective against diseases like cancer and viral infections .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine lies in its specific structural features and the combination of functional groups that confer its distinct biological activities .

Properties

IUPAC Name

7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7/c1-16-6-8-21(9-7-16)23-20(5)24-26-19(4)15-22(32(24)29-23)30-10-12-31(13-11-30)25-27-17(2)14-18(3)28-25/h6-9,14-15H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVBKVDHWVDQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C5=NC(=CC(=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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